molecular formula C19H21NO4 B2758769 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide CAS No. 1396799-52-2

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2758769
CAS No.: 1396799-52-2
M. Wt: 327.38
InChI Key: DWCYHOYVUDPAEY-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure combining an indene moiety with a benzamide group, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide typically involves several key steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from precursors like 2-phenyl-1,3-butadiene.

    Hydroxylation: The indene is then hydroxylated to introduce the hydroxy group at the 1-position, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Benzamide Formation: The final step involves coupling the hydroxylated indene with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Optimized Conditions: Use of specific catalysts and reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various nucleophiles to the benzene ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: Potential use in the synthesis of novel polymers or materials with specific properties.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, potentially affecting processes like inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,4-dimethoxybenzamide: Similar structure but with a different substitution pattern on the benzene ring.

    N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

    Structural Features: The combination of the indene and benzamide moieties with specific substitutions makes it unique.

    Chemical Properties: Its reactivity and potential biological activity distinguish it from other compounds.

This detailed overview provides a comprehensive understanding of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-15-9-14(10-16(11-15)24-2)18(21)20-12-19(22)8-7-13-5-3-4-6-17(13)19/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCYHOYVUDPAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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